2-(Boc-amino)thiazole-5-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

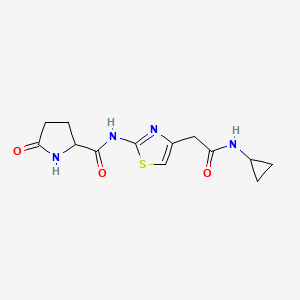

“2-(Boc-amino)thiazole-5-boronic acid” is a chemical compound that is part of the thiazole family. Thiazoles are a group of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . This compound is a boronic acid, which means it contains a boron atom. Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, hydroxamic acids, etc .

Scientific Research Applications

Antimalarial Research : Thiazole-derived N-Boc amino acids, including 2-(Boc-amino)thiazole-5-boronic acid, have been synthesized and evaluated for antimalarial activity against Plasmodium falciparum. These compounds, particularly 3f and 3g, demonstrated moderate to good antimalarial activity, showing inhibitory concentrations (IC50) of 3.45 µM and 4.89 µM respectively against Plasmodium falciparum, indicating their potential as targeted antimalarials (Karade, Acharya, Sathe, & Kaushik, 2008).

Organometallic Peptide Research : The thiazolium peptide salts based on thiazolylalanine, similar to this compound, have been prepared and used to synthesize corresponding thiazole-based carbene complexes. These complexes are significant as the first examples of thiazolylalanine-2-ylidene metal bioconjugates, highlighting their potential in organometallic chemistry (Lemke & Metzler‐Nolte, 2011).

Peptide Mimetics Research : Unnatural amino acids like this compound have been used to mimic tripeptide β-strands, forming β-sheetlike hydrogen-bonded dimers. These compounds provide valuable insights into peptide structure and function (Nowick, Chung, Maitra, Maitra, Stigers, & Sun, 2000).

Stereoselective Synthesis in Organic Chemistry : Studies involving the addition of 2-(trimethylsilyl)thiazole to differentially protected α-amino aldehydes, closely related to this compound, have shown significant stereoselectivity. This research is crucial for understanding and improving asymmetric synthesis methods in organic chemistry (Dondoni, Fantin, Fogagnolo, & Pedrini, 1990).

Development of Bioactive Peptides : The synthesis of bioactive peptides involving the condensation of heterocyclic moieties with amino acids, akin to the structure of this compound, has led to compounds with a variety of biological activities. This research demonstrates the versatility of these compounds in medicinal chemistry (Das & Himaja, 2010).

Enzyme Inhibition and Biological Significance : Benzothiazole derivatives, similar to this compound, have been synthesized and shown to exhibit significant antiurease and nitric oxide scavenging activities. Such studies underline the biological significance and potential therapeutic applications of these compounds (Gull et al., 2013).

Peptide Synthesis and Stereochemistry : Research on the stereochemistry associated with the synthesis of amino acids and peptides, including compounds like this compound, is essential in developing methodologies for precise and controlled peptide synthesis. This is critical for the production of peptides with specific biological functions (Krishnamurthy et al., 2015).

Mechanism of Action

Target of Action

Boronic acids, including 2-(boc-amino)thiazole-5-boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, this compound acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium complex . This is followed by the reductive elimination of the palladium complex to form a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways . This reaction allows for the formation of complex organic compounds from simpler precursors . The downstream effects of this reaction depend on the specific context in which it is used.

Result of Action

The primary result of the action of this compound in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic compounds from simpler precursors .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in an organic solvent . Changes in these conditions could potentially influence the reaction’s outcome.

Biochemical Analysis

Biochemical Properties

The 2-(Boc-amino)thiazole-5-boronic acid is known to participate in Suzuki–Miyaura (SM) coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In these reactions, the compound acts as a nucleophile, being transferred from boron to palladium . This property allows it to interact with various enzymes and proteins in biochemical reactions .

Cellular Effects

These include acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . It’s plausible that this compound may have similar effects on cells.

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its participation in SM coupling reactions . In these reactions, the compound undergoes transmetalation, a process where it is transferred from boron to palladium . This allows it to form new carbon–carbon bonds, influencing the structure and function of biomolecules .

Temporal Effects in Laboratory Settings

Organoboron reagents like this compound are known for their stability and rapid transmetalation with palladium (II) complexes , suggesting that they may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its ability to participate in SM coupling reactions , it may interact with enzymes or cofactors involved in these pathways.

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O4S/c1-8(2,3)15-7(12)11-6-10-4-5(16-6)9(13)14/h4,13-14H,1-3H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDSRJBMGBOJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(S1)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

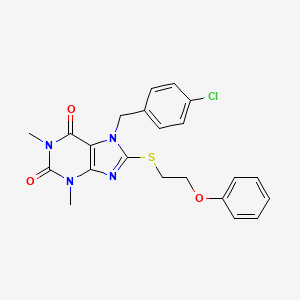

![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)

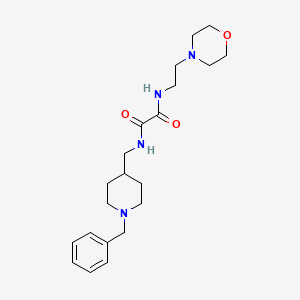

![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)

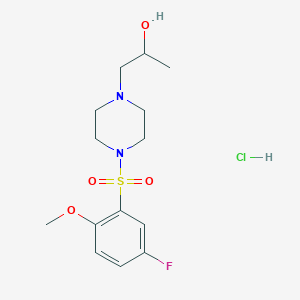

![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2415933.png)

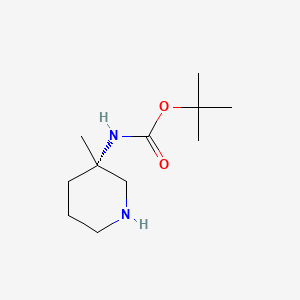

![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2415934.png)

![Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2415935.png)